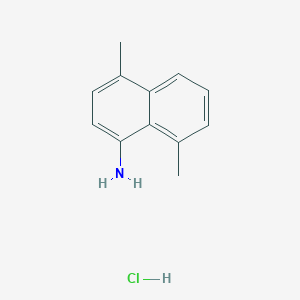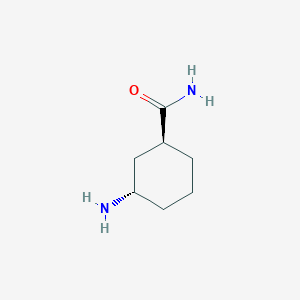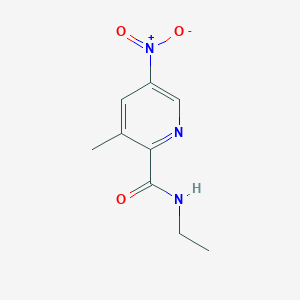
N-Ethyl-3-methyl-5-nitropicolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-3-methyl-5-nitropicolinamide is a chemical compound that belongs to the class of picolinamides It is characterized by the presence of an ethyl group, a methyl group, and a nitro group attached to a picolinamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-methyl-5-nitropicolinamide typically involves the nitration of 3-methylpicolinamide followed by the introduction of an ethyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to an alkylation reaction using ethyl iodide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-3-methyl-5-nitropicolinamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Alkyl or aryl halides in the presence of a base.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: N-Ethyl-3-methyl-5-aminopicolinamide.
Substitution: Various N-substituted picolinamides.
Oxidation: N-Ethyl-3-carboxy-5-nitropicolinamide.
Aplicaciones Científicas De Investigación
N-Ethyl-3-methyl-5-nitropicolinamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-Ethyl-3-methyl-5-nitropicolinamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ethyl and methyl groups can influence the compound’s binding affinity and specificity. The compound may modulate biological pathways by acting as an inhibitor or activator of specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-3-ethyl-5-nitropicolinamide
- N-Ethyl-3-methyl-4-nitropicolinamide
- N-Ethyl-3-methyl-5-nitrobenzamide
Uniqueness
N-Ethyl-3-methyl-5-nitropicolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an ethyl and a nitro group on the picolinamide core differentiates it from other similar compounds and may result in unique reactivity and applications.
Propiedades
Fórmula molecular |
C9H11N3O3 |
|---|---|
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
N-ethyl-3-methyl-5-nitropyridine-2-carboxamide |
InChI |
InChI=1S/C9H11N3O3/c1-3-10-9(13)8-6(2)4-7(5-11-8)12(14)15/h4-5H,3H2,1-2H3,(H,10,13) |
Clave InChI |
SKTRXGBIYJXGGA-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C1=NC=C(C=C1C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


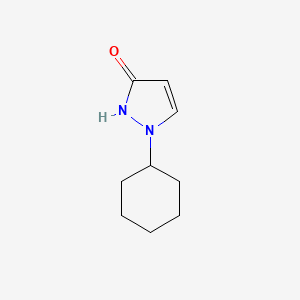
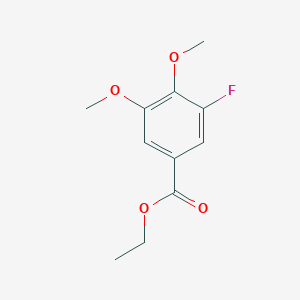
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester](/img/structure/B13919075.png)
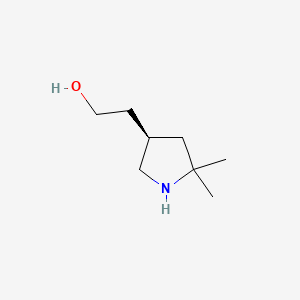
![Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate](/img/structure/B13919084.png)

![5-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B13919089.png)
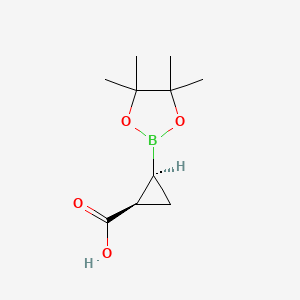

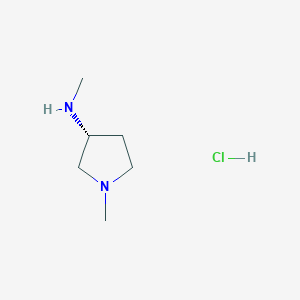

![(2R)-2-[Ethyl(methyl)amino]propan-1-OL](/img/structure/B13919122.png)
